Calix(4)quinone

説明

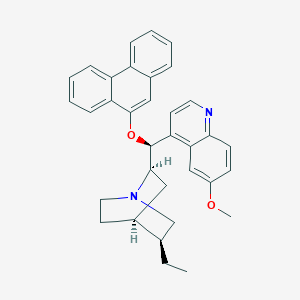

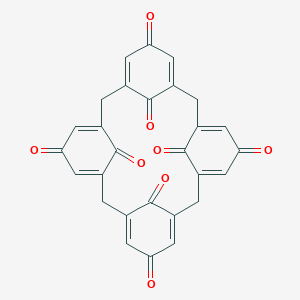

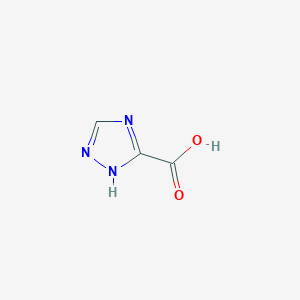

Calix quinone is a cyclic oligomer that is part of the calix[n]quinone family, which includes various ring sizes such as calix , calix , and calix quinones. These compounds are characterized by their p-benzoquinone structures connected by methylene bridges, forming a multi-conjugated carbonyl structure with an adjustable cavity, making them particularly attractive for synthesis and application in various fields .

Synthesis Analysis

The synthesis of calix quinone and its derivatives has been explored in several studies. For instance, the oxidation of calix arene tribenzoate with chlorine dioxide was used to produce calix monoquinone tribenzoate. This compound was then reacted with ethylene glycol under acidic conditions to yield a protected monoketal derivative. Subsequent hydrolysis and reduction steps led to the formation of 5-hydroxycalix arene . Another approach involved the synthesis of calix arene-based P,N-ligands, where the nitrogen atom-containing moiety was introduced at the lower rim of the cavity prior to P-functionalization . Additionally, calix quinone derivatives have been synthesized for the development of new chromogenic receptors, demonstrating the versatility of calix quinone in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of calix quinone derivatives can undergo significant changes upon interaction with other molecules. For example, the structure of calix arenediquinones was found to undergo a large conformational change when forming complexes with alkylammonium ions, rearranging to provide a symmetrically tetragonal binding environment . The crystal structure of indoaniline-derived calix arenes revealed a unique intramolecular hydrogen-bonding network, suggesting that the quinone carbonyl group can easily be subjected to electrostatic interactions .

Chemical Reactions Analysis

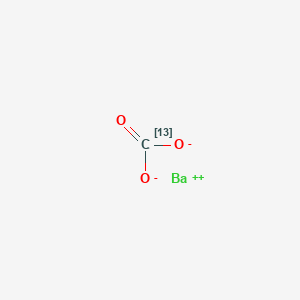

Calix quinone and its derivatives participate in various chemical reactions. The complexation and electrochemical behavior of calix arenediquinones with alkylammonium ions showed that the reduction potential of the quinone moiety shifted in the positive direction, influenced by the strength of the hydrogen bond with the quinone . In another study, the proton-coupled electron transfer (PCET) reactions of quinones were modulated by the presence of redox-inactive metal ions like Ca2+, which altered the voltammetric behavior of the quinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of calix quinone derivatives are influenced by their interactions with ions and other molecules. For instance, the interaction with various alkylammonium ions resulted in a positive shift in the reduction potential of the quinone moiety . The capture of a Ca2+ ion by a water-soluble ionophore derivative of calix quinone significantly stabilized the semiquinone and altered the thermodynamic properties of the quinone . Moreover, the synthesis and application of calix quinone as a high-capacity cathode material for rechargeable lithium-ion batteries demonstrated the potential of calix quinone derivatives in energy storage technologies .

科学的研究の応用

Synthesis and Structure

- Synthesis Methods : The synthesis of Calix[4]quinone involves multiple methods, with the reduction-oxidation method being recommended for larger rings like Calix[n]quinone (n ≥ 6) (Hu, Cui, Huang, & Guo, 2020).

Electrochemistry and Ion Recognition

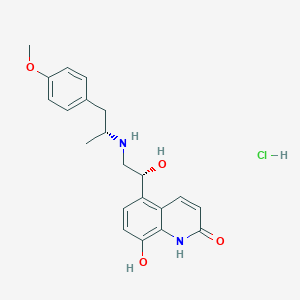

- Proton-Coupled Electron Transfer (PCET) Reactions : Calix[4]arene-triacid-monoquinone, a water-soluble ionophore, demonstrates how the PCET reactions of quinones are influenced by redox-inactive metal ions in aqueous environments (Kim et al., 2013).

- Cation Recognition : Studies have shown that calix[4]quinones can form complexes with various ions, including alkylammonium ions in aprotic media, indicating potential applications in ion sensing and recognition (Chung et al., 1997).

Energy Storage and Batteries

- Lithium-Ion Batteries (LIBs) : Calix[6]quinone, a derivative, has been used as a high-capacity cathode material for rechargeable LIBs, highlighting the potential of organic materials in high-power rechargeable devices (Huang et al., 2020).

Molecular Recognition

- Alkylamine Complexation : New calix[4]crowns containing quinone segments have been synthesized for complexing alkylamines, indicating applications in molecular recognition (Zheng, Chen, & Huang, 1997).

Environmental Applications

- Sustainable Electrodes in Zinc Batteries : Calix[4]quinone electrodes in rechargeable metal zinc batteries exhibit high capacity and long life, suggesting their use in sustainable and green energy technologies (Zhao et al., 2018).

Conformational Studies

- Conformational Mobility : Studies on the conformational characteristics of Calix[4]monoquinone provide insights into its dynamic behavior and potential applications in molecular engineering (Hassibi et al., 2020).

Safety And Hazards

将来の方向性

Research on Calix(4)quinone has shown promise in the field of energy storage systems . Organic compounds like Calix(4)quinone are less explored as cathode materials for aqueous batteries but are more flexible with molecular design . This allows the systematic adjustment of voltage, capacity, conductivity, redox kinetics, and other properties for electrode materials .

特性

IUPAC Name |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,6,9,12,15,18,21-octaene-5,11,17,23,25,26,27,28-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCYJISDMPUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C1C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calix(4)quinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)

![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)

![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)